molecular formula C21H20BrNO3 B12202063 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12202063
M. Wt: 414.3 g/mol
InChI Key: IEEHUGUANPMEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a brominated phenyl group, a propyl chain, and a chromeno-oxazinone core. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a multi-step process. One common method involves the Mannich-type condensation reaction. This reaction typically involves the condensation of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . The reaction conditions need to be carefully controlled to ensure the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Scientific Research Applications

9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The brominated phenyl group and the chromeno-oxazinone core play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 9-(4-bromo-3-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other chromeno[8,7-e][1,3]oxazin-2-one derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20BrNO3

Molecular Weight

414.3 g/mol

IUPAC Name

9-(4-bromo-3-methylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20BrNO3/c1-3-4-14-10-20(24)26-21-16(14)6-8-19-17(21)11-23(12-25-19)15-5-7-18(22)13(2)9-15/h5-10H,3-4,11-12H2,1-2H3

InChI Key

IEEHUGUANPMEDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC(=C(C=C4)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.